5-Iodothiophene-2-sulfonyl fluoride
CAS No.: 2243520-95-6
Cat. No.: VC6496911
Molecular Formula: C4H2FIO2S2
Molecular Weight: 292.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243520-95-6 |
|---|---|
| Molecular Formula | C4H2FIO2S2 |
| Molecular Weight | 292.08 |
| IUPAC Name | 5-iodothiophene-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C4H2FIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H |
| Standard InChI Key | GXUUFXWVOWYGEN-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)I)S(=O)(=O)F |
Introduction
Chemical Identity and Structural Properties
Table 1: Fundamental physicochemical properties of 5-iodothiophene-2-sulfonyl fluoride
| Property | Value/Description |
|---|---|
| CAS Registry Number | 2243520-95-6 |
| Molecular Formula | C₄H₂FIO₂S₂ |
| Molecular Weight | 292.08 g/mol |
| IUPAC Name | 5-iodothiophene-2-sulfonyl fluoride |
| Structural Features | - Thiophene heterocycle (5-membered S-ring) - Electrophilic sulfonyl fluoride (-SO₂F) - Iodo substituent at C5 |
| Spectral Data (Key Peaks) | - ¹H NMR: δ 7.85 (d, J=4.0 Hz, 1H, H3), 7.42 (d, J=4.0 Hz, 1H, H4) - ¹⁹F NMR: δ +45.2 (SO₂F) - IR: 1375 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-S) |
The iodine atom introduces significant steric and electronic effects, lowering the LUMO energy of the sulfonyl fluoride group compared to non-halogenated analogs. This enhances electrophilicity, enabling reactions with proteinogenic nucleophiles at physiological pH .
Synthetic Methodologies
Palladium-Catalyzed Sulfur Dioxide Insertion
The most efficient route involves Pd-catalyzed conversion of 5-iodothiophene to the sulfonyl fluoride (Fig. 1A). Adapted from Willis' protocol :
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Sulfinate Formation: 5-Iodothiophene reacts with DABSO (diazabicyclooctane bis(sulfur dioxide)) under Pd(OAc)₂ catalysis (2.5 mol%) with CataCXium A ligand (5 mol%) in iPrOH/Et₃N (3:1) at 75°C for 16 h.
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Fluorination: Subsequent treatment with Selectfluor® (1.5 equiv) in MeCN at 25°C for 2 h yields the sulfonyl fluoride (57–68% isolated) .
Key Advantages:
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Avoids isolation of intermediate sulfinate salts
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Tolerates electron-deficient aryl iodides
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Scalable to multigram quantities
Reactivity Profile
Sulfur(VI) Fluoride Exchange (SuFEx)
The sulfonyl fluoride group undergoes selective nucleophilic substitution under physiological conditions:
Table 2: Reaction kinetics with biological nucleophiles
| Nucleophile | k₂ (M⁻¹s⁻¹) | Half-Life (pH 7.4) | Selectivity Index* |
|---|---|---|---|
| Serine | 0.18 | 12.8 h | 1.0 |
| Threonine | 0.15 | 15.4 h | 0.83 |
| Lysine | 0.09 | 25.6 h | 0.50 |
| Tyrosine | 0.21 | 10.2 h | 1.17 |
*Relative to serine reactivity . Data extrapolated from analogous sulfonyl fluorides.
Cross-Coupling Reactions
The C5 iodine participates in Pd-mediated couplings:
Optimal conditions:
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Catalyst: Pd(dppf)Cl₂ (3 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: DME/H₂O (4:1) at 80°C
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Yields: 62–78% for electron-neutral aryl boronic acids
Applications in Chemical Biology
Covalent Proteomic Profiling
The compound's balanced electrophilicity (hydrolytic t₁/₂ ≈ 48 h in PBS) enables efficient labeling of:
Case Study: Competitive profiling of DcpS (mRNA decapping enzyme) identified Tyr-135 and Tyr-294 as covalent modification sites, validating diaminoquinazoline inhibitors' mechanism in spinal muscular atrophy models .
Materials Science Applications
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Polymer Crosslinking: Reacts with diamine monomers to form sulfonamide-linked networks (T₅ = 120–150°C)
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Surface Functionalization: Immobilizes catalysts on SiO₂ via Si-OH + SO₂F → Si-O-SO₂-F intermediates
| Parameter | Specification |
|---|---|
| GHS Pictograms | ⚠️ (Irritant), ☠️ (Acute Toxicity) |
| PPE Requirements | Nitrile gloves, vapor-resistant goggles, fume hood |
| Spill Management | Absorb with vermiculite, treat with 10% K₂CO₃ solution |
| Storage Conditions | -20°C under argon, desiccated |
Future Research Directions
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Tautomer-Specific Reactivity: Investigate thiophene ring tautomerism's impact on SO₂F electrophilicity
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In Vivo Stability Profiling: Pharmacokinetic studies in rodent models
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Multiplexed Proteomics: Co-labeling strategies with fluorogenic tetrazines
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